Ethylmalonic acid is a dicarboxylic acid with the chemical formula CH3CH2CH(COOH)2. It is a metabolic organic acid whose accumulation in urine can be indicative of various metabolic disorders []. EMA plays a crucial role in the diagnosis of ethylmalonic aciduria, a rare neurometabolic disorder [, ]. Its presence is also observed in other inborn errors of metabolism, specifically those affecting energy production and the beta-oxidation of fatty acids []. While EMA excretion can be a non-specific finding, its presence alongside other clinical features, like recurrent petechiae and chronic diarrhea, can distinguish disorders like ethylmalonic encephalopathy from other metabolic disorders [].
Molecular Structure Analysis
Decarboxylation: The kinetics of EMA decarboxylation have been studied in various solvents, including alkanediols, polyethylene glycol, and polypropylene glycol []. The reaction follows first-order kinetics, and the enthalpy and entropy of activation were determined in different solvents. The relationship between these thermodynamic parameters was found to be linear across the solvents studied [].
Complexation: EMA can act as a ligand in coordination complexes with various metals. Five manganese(II) complexes containing EMA have been synthesized and structurally characterized using X-ray diffraction []. Additionally, three copper(II) complexes containing EMA were synthesized and characterized, revealing diverse structures, including zigzag chains, corrugated square grids, and three-dimensional frameworks []. The magnetic properties of these complexes were also investigated [, ].
Mechanism of Action
Metabolic Interference: Increased EMA levels are frequently associated with impaired beta-oxidation of fatty acids [, ]. The accumulation of EMA may stem from decreased oxidation of butyryl-CoA by short-chain acyl-CoA dehydrogenase (SCAD), leading to alternative metabolism by propionyl-CoA carboxylase to EMA [].
Mitochondrial Dysfunction: EMA can negatively affect mitochondrial function. In rat models, acute EMA administration elicits oxidative stress in the brain and skeletal muscle, suggesting oxidative damage as a potential contributor to neurological and muscular symptoms in EMA-accumulating diseases []. EMA was also shown to impair bioenergetics in the rat cerebellum by disturbing succinate and glutamate oxidation, further disrupting mitochondrial function [].
Na+,K+-ATPase Modulation: EMA can modulate the activity and expression of the Na+,K+-ATPase (NAK) in the rat cerebral cortex. While in vitro studies showed no effect, in vivo administration of EMA significantly increased NAK activity and decreased its mRNA expression []. This suggests a potential role of NAK alterations in the brain damage observed in patients with EMA accumulation [].
Physical and Chemical Properties Analysis
Sublimation: The standard molar enthalpies, entropies, and Gibbs functions of sublimation of EMA at 298.15 K were determined using the Knudsen mass-loss effusion technique []. This technique involves measuring the vapor pressure of the crystalline solid at different temperatures to derive the thermodynamic parameters.
Applications
Diagnosis of Metabolic Disorders: EMA is a crucial biomarker for diagnosing ethylmalonic encephalopathy, an early-onset neurometabolic disorder []. The accumulation of EMA in urine is a hallmark of this condition and aids in its differentiation from other metabolic disorders [, ].
Neonatal Screening: EMA measurement plays a vital role in the follow-up algorithm for newborn screening of metabolic disorders. By comparing EMA levels with other biomarkers, such as C4-acylcarnitine, it is possible to distinguish between isobutyryl-CoA dehydrogenase deficiency and short-chain acyl-CoA dehydrogenase deficiency []. This allows for a more accurate diagnosis and appropriate management of newborns with abnormal metabolic profiles [].
Understanding Metabolic Pathways: Studies utilizing EMA and its labeled analogs have shed light on the intricate pathways of metabolism, particularly the propionate-to-succinate pathway []. Isotope labeling experiments revealed that a fraction of in vivo metabolism through this pathway occurs via a shunt involving free EMA, challenging previous assumptions about the exclusive utilization of coenzyme A esters by the enzymes involved [].
Biomarker in other Diseases: Preliminary research suggests EMA may have potential as a biomarker for other diseases, such as breast cancer []. While further validation is required, this highlights the potential broader applicability of EMA analysis in medical diagnostics [].
Future Directions
Investigating the role of ETHE1: The recent discovery of the ETHE1 gene and its association with EMA levels in ethylmalonic encephalopathy has opened new avenues for research [, ]. Understanding the function of the ETHE1 protein and its involvement in EMA metabolism is essential for developing therapies aimed at correcting the underlying genetic defect.
Related Compounds
Butyric Acid
Relevance: Butyric acid is a metabolic precursor of ethylmalonic acid. Studies using stable isotope labeling have demonstrated that butyric acid can be carboxylated to form ethylmalonic acid in vivo. This metabolic conversion is highlighted in research investigating the formation of ethylmalonic acid in ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency. []
Reference:
Butyryl-CoA
Relevance: Butyryl-CoA is the direct precursor of ethylmalonic acid in the metabolic pathway implicated in ethylmalonic aciduria. Decreased oxidation of butyryl-CoA by short-chain acyl-CoA dehydrogenase (SCAD) can lead to its alternative metabolism by propionyl-CoA carboxylase, resulting in elevated ethylmalonic acid levels. []
Reference:
Methylmalonic Acid
Relevance: Methylmalonic acid is structurally similar to ethylmalonic acid, differing only by one carbon in the alkyl side chain. Both are dicarboxylic acids and are implicated in metabolic disorders. Elevated methylmalonic acid levels are a hallmark of methylmalonic acidemia, while elevated ethylmalonic acid levels are characteristic of ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency. [, ]
Reference: * *
Propionic Acid
Relevance: Propionic acid is a key intermediate in the metabolic pathway leading to the formation of both methylmalonic acid and ethylmalonic acid. It is converted to methylmalonic acid through a series of enzymatic steps requiring vitamin B12. Disruptions in this pathway, such as vitamin B12 deficiency or methylmalonic acidemia, can lead to the accumulation of both propionic acid and methylmalonic acid. Similarly, alterations in the metabolism of butyric acid, a precursor of ethylmalonic acid, can contribute to elevated levels of ethylmalonic acid. []
Relevance: 2-Ethylhydracrylic acid is a potential intermediate in the metabolic pathway leading to the excretion of ethylmalonic acid. Studies investigating the metabolism of 2-methylbutyrate, a precursor of ethylmalonic acid, suggest that 2-ethylhydracrylic acid is decarboxylated to form butyrate, which is then further metabolized to ethylmalonic acid. []
Reference:
Isobutyryl-CoA
Relevance: Isobutyryl-CoA and butyryl-CoA are both metabolized by acyl-CoA dehydrogenases. In isobutyryl-CoA dehydrogenase deficiency, the enzyme responsible for breaking down isobutyryl-CoA is deficient. This can lead to an accumulation of isobutyryl-CoA and its metabolites, which can interfere with the metabolism of butyryl-CoA and potentially contribute to elevated ethylmalonic acid levels. This interplay is significant in the context of newborn screening, where elevated C4-acylcarnitine, a common marker for both isobutyryl-CoA dehydrogenase deficiency and short-chain acyl-CoA dehydrogenase deficiency, necessitates further testing to differentiate between the two disorders. [, ]
Reference:* *
Isovalerylglycine
Relevance: Isovalerylglycine, along with ethylmalonic acid, serve as indicators of metabolic dysfunction in conditions like anorexia nervosa and short-chain acyl-CoA dehydrogenase deficiency. While their metabolic pathways differ, their simultaneous elevation suggests broader disruptions in energy metabolism, potentially stemming from impaired mitochondrial function or altered nutrient utilization. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ethylmalonate(2-) is a dicarboxylic acid dianion resulting from the removal of a proton from both of the carboxylic acid groups of ethylmalonic acid. It is a dicarboxylic acid dianion and an ethylmalonate. It is a conjugate base of an ethylmalonic acid.
12-bromododecanoic acid is a bromo fatty acid consisting of lauric acid having a single bromo-substituent at the 12-position. It is functionally related to a dodecanoic acid.
Ropivacaine Hydrochloride is the hydrochloride salt of ropivacaine, a local anesthetic of the amide type with analgesic activity. Ropivacaine binds to voltage-gated sodium ion channels in the neuronal membrane, thereby preventing the permeability of sodium ions and resulting in a stabilization of the neuronal membrane and inhibition of depolarization; nerve impulse generation and propagation are blocked, resulting in a reversible loss of sensation. An anilide used as a long-acting local anesthetic. It has a differential blocking effect on sensory and motor neurons.
β,β,3-Trimethylbenzenepropanol belongs to the class of primary aryl alkyl alcohol (AAA). It is an important fragrance ingredient in cosmetics and non-cosmetic products including detergents, cleaners and toiletries.
Dihydrooroxylin A is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and a methoxy group at position 6. Isolated from Pisonia aculeata, it exhibits antitubercular activity. It has a role as an antitubercular agent and a plant metabolite. It is a dihydroxyflavanone and a monomethoxyflavanone. Dihydrooroxylin A is a natural product found in Scutellaria scandens, Scutellaria caerulea, and other organisms with data available.